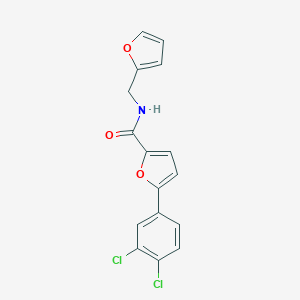
5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole, also known as DNBI, is a benzimidazole derivative. It has been extensively studied for its potential applications in scientific research. DNBI is a potent inhibitor of protein kinase CK2, a highly conserved protein kinase that regulates various cellular processes, including cell growth, proliferation, and apoptosis.
Mécanisme D'action
5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole is a potent inhibitor of protein kinase CK2, which plays a critical role in various cellular processes. CK2 is overexpressed in various cancers and is associated with tumor progression and drug resistance. 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole inhibits CK2 by binding to its ATP-binding site, preventing the phosphorylation of its substrates. This leads to the inhibition of various cellular processes, including cell growth, proliferation, and apoptosis.
Biochemical and Physiological Effects:
5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has been shown to induce apoptosis, inhibit cell growth, and sensitize cancer cells to chemotherapy and radiation therapy. 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has also been found to protect neurons from oxidative stress and apoptosis, suggesting its potential as a neuroprotective agent. In infectious diseases, 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has been shown to inhibit the replication of viruses, including hepatitis C virus and human papillomavirus.
Avantages Et Limitations Des Expériences En Laboratoire
5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has several advantages for lab experiments. It is readily available, highly pure, and has a well-established synthesis method. 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole is also a potent inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has some limitations. It is a relatively new compound, and its long-term effects on human health are not yet known. 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole is also a potent inhibitor of CK2, which plays a critical role in various cellular processes, making it difficult to interpret the results of experiments.
Orientations Futures
5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has several potential future directions. It can be used to study the role of CK2 in various cellular processes, including cancer, neurodegenerative diseases, and infectious diseases. 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole can also be used to develop new therapeutic agents for cancer, neurodegenerative diseases, and infectious diseases. Further research is needed to understand the long-term effects of 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole on human health and to optimize its use in lab experiments. Additionally, 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole can be used to develop new inhibitors of CK2 with improved potency and selectivity.
Méthodes De Synthèse
The synthesis of 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole involves the reaction of 5,6-dimethylbenzimidazole with 1-naphthylsulfonyl chloride in the presence of a base. The reaction yields 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole as a white solid with a high purity of over 99%. The synthesis method has been optimized to ensure reproducibility and scalability, making 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole readily available for scientific research.
Applications De Recherche Scientifique
5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has been studied for its potential applications in cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia cells. 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative diseases, 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has been shown to protect neurons from oxidative stress and apoptosis, suggesting its potential as a neuroprotective agent. In infectious diseases, 5,6-dimethyl-1-(1-naphthylsulfonyl)-1H-benzimidazole has been shown to inhibit the replication of viruses, including hepatitis C virus and human papillomavirus.
Propriétés
Formule moléculaire |
C19H16N2O2S |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
5,6-dimethyl-1-naphthalen-1-ylsulfonylbenzimidazole |
InChI |
InChI=1S/C19H16N2O2S/c1-13-10-17-18(11-14(13)2)21(12-20-17)24(22,23)19-9-5-7-15-6-3-4-8-16(15)19/h3-12H,1-2H3 |
Clé InChI |
MDDKQIDPICIDMP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)


![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)

![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)




![N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B246161.png)
![N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide](/img/structure/B246162.png)